molecular formula C16H21N3O2 B11844146 2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- CAS No. 78155-92-7

2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl-

Cat. No.: B11844146
CAS No.: 78155-92-7
M. Wt: 287.36 g/mol
InChI Key: AUUIKMYQRQGCDQ-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- is a complex organic compound belonging to the quinoxalinone family This compound is characterized by its unique structure, which includes a quinoxalinone core with acetyl, dimethylamino, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxalinone Core: This step involves the condensation of o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxalinone core.

    Alkylation: The dimethylamino propyl group is introduced through an alkylation reaction using a suitable alkylating agent like 3-dimethylaminopropyl chloride.

    Methylation: The final step involves the methylation of the quinoxalinone core using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoxalinone core to its corresponding dihydroquinoxalinone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroquinoxalinone.

    Substitution: Various substituted quinoxalinone derivatives.

Scientific Research Applications

2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Binding to DNA: The compound can intercalate into DNA, disrupting its function and leading to cell death.

    Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, thereby affecting cell proliferation and survival.

    Inducing Apoptosis: The compound can trigger programmed cell death (apoptosis) through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-1-pyrroline: Known for its aroma and flavor properties.

    6-Acetyl-1,2,3,4-tetrahydronaphthalene: Used in fragrances and as a pharmaceutical intermediate.

    6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: A polycyclic musk used in consumer products.

Uniqueness

2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

78155-92-7

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

6-acetyl-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2-one

InChI

InChI=1S/C16H21N3O2/c1-11-16(21)19(9-5-8-18(3)4)15-7-6-13(12(2)20)10-14(15)17-11/h6-7,10H,5,8-9H2,1-4H3

InChI Key

AUUIKMYQRQGCDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C(=O)C)N(C1=O)CCCN(C)C

Origin of Product

United States

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